molecular formula C23H18BrN3O2S B1610183 N-(3-Isothiocyanatobenzyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide CAS No. 155862-89-8

N-(3-Isothiocyanatobenzyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide

Cat. No. B1610183
CAS RN: 155862-89-8
M. Wt: 480.4 g/mol
InChI Key: PQDSLLYIMUIMLQ-UHFFFAOYSA-M
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Description

N-(3-Isothiocyanatobenzyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide (NIB-POB) is a synthetic compound with a wide range of potential applications in scientific research. It is a small molecule that can be used as a reagent, as a ligand, or as a catalyst in a variety of chemical reactions. NIB-POB has been studied extensively in both in vitro and in vivo studies due to its unique properties and potential applications.

Scientific Research Applications

Synthesis and Characterization

N-(3-Isothiocyanatobenzyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide has been explored in various synthetic and characterization studies. For instance, its derivatives have been synthesized for anticancer evaluation, demonstrating its utility in creating compounds with potential therapeutic applications. One study synthesized new 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives from this compound and screened them for anticancer activity against a panel of 60 cell lines derived from nine cancer types, showing its applicability in oncological research (Bekircan et al., 2008).

Photophysical and Photochemical Studies

The compound's derivatives have been studied for their photophysical and photochemical properties, particularly in the context of zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents. These studies investigate its suitability for photocatalytic applications, highlighting its potential in materials science and environmental applications (Öncül et al., 2021).

Liquid Crystalline Properties

Research has also been conducted on the mesomorphic behavior and optical properties of columnar pyridinium ionic liquid crystals derived from this compound. These studies examine the effects of counterions on the liquid crystalline properties, offering insights into its use in advanced material sciences, particularly in the development of new materials with tailored optical and electronic properties (Pană et al., 2015).

Antioxidant and Radical Scavenging Activities

Compounds synthesized from N-(3-Isothiocyanatobenzyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide have shown potent scavenging activity against radicals, indicating their potential as natural antioxidants in food and pharmaceutical fields. This underscores the compound's relevance in the search for new, effective antioxidants with applications ranging from dietary supplements to preservatives (Li et al., 2012).

Luminescence and Aggregation-Induced Emission

Derivatives of 1-benzyl-4-(4-triphenylvinylphenyl) pyridinium bromide have been synthesized, characterized, and evaluated for their mechanofluorochromism and aggregation-induced emission characteristics. Such studies highlight its potential in the development of new luminescent materials for applications in sensors, organic light-emitting diodes (OLEDs), and other optoelectronic devices (Weng et al., 2018).

properties

IUPAC Name

2-[1-[(3-isothiocyanatophenyl)methyl]pyridin-1-ium-4-yl]-5-(4-methoxyphenyl)-1,3-oxazole;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N3O2S.BrH/c1-27-21-7-5-18(6-8-21)22-14-24-23(28-22)19-9-11-26(12-10-19)15-17-3-2-4-20(13-17)25-16-29;/h2-14H,15H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDSLLYIMUIMLQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(O2)C3=CC=[N+](C=C3)CC4=CC(=CC=C4)N=C=S.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90471902
Record name N-(3-Isothiocyanatobenzyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

155862-89-8
Record name N-(3-Isothiocyanatobenzyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-Isothiocyanatobenzyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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